molecular formula C6H10Cl2O2 B1668123 Butyl dichloroacetate CAS No. 29003-73-4

Butyl dichloroacetate

Cat. No. B1668123
CAS RN: 29003-73-4
M. Wt: 185.05 g/mol
InChI Key: MASXONVJEAXEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl dichloroacetate is a biochemical.

Scientific Research Applications

Impact on Soil Microbial Communities

Butyl dichloroacetate, specifically 2,4-Dichlorophenoxyacetic acid butyl ester (2,4-D butyl ester), has been studied for its effects on soil microbial communities. This herbicide is used extensively in China for weed control. Research has found that it affects soil microbial populations, particularly at higher concentrations. It was observed that culturable bacteria and actinomycetes increased significantly at certain concentrations but declined at higher levels, while fungal numbers increased. The study also noted shifts in microbial community structure due to the herbicide, indicating substantial effects on microbial populations and structures in agricultural soils (Zhang et al., 2010).

Synthesis Applications

Butyl-3-methylimidazolium chloroaluminate, (bmim)Cl·2AlCl3 ionic liquid, a variant of butyl dichloroacetate, has been utilized as an acid catalyst in the Pechmann condensation of phenols with ethyl acetoacetate, leading to the formation of coumarin derivatives. This process is more efficient and quicker than conventional methods, demonstrating the potential of butyl dichloroacetate derivatives in synthetic organic chemistry (Potdar et al., 2001).

Environmental Considerations

Butyl dichloroacetate derivatives, such as dichloroacetate (DCA), have been noted for their dual roles as environmental hazards and potential therapeutic agents. DCA, a by-product of water chlorination and a metabolite of industrial solvents, is studied for its therapeutic potential in various conditions. However, its environmental impact, particularly as a pollutant and in relation to human health, is a significant concern. This dual nature of DCA positions it uniquely at the interface between environmental science and medicine (Stacpoole, 2010).

Therapeutic Research

Dichloroacetate, related to butyl dichloroacetate, has been investigated for its potential in treating genetic mitochondrial diseases. Its action on the pyruvate dehydrogenase (PDH) complex and the influence of subject age and polymorphic enzyme variants on its biotransformation and toxicity have been focal points of research. This has led to considerations in chronic oral administration, particularly in children with PDH deficiency (Stacpoole et al., 2008).

properties

CAS RN

29003-73-4

Product Name

Butyl dichloroacetate

Molecular Formula

C6H10Cl2O2

Molecular Weight

185.05 g/mol

IUPAC Name

butyl 2,2-dichloroacetate

InChI

InChI=1S/C6H10Cl2O2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3

InChI Key

MASXONVJEAXEIV-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C(Cl)Cl

Canonical SMILES

CCCCOC(=O)C(Cl)Cl

Appearance

Solid powder

boiling_point

193.5 °C

Other CAS RN

29003-73-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Butyl dichloroacetate;  AI3-21401;  AI3 21401;  AI321401

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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